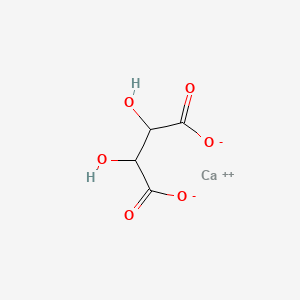
POLY(DIMER ACID-CO-ALKYL POLYAMINE)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
POLY(DIMER ACID-CO-ALKYL POLYAMINE) is a polymeric compound formed by the reaction of dimer acids with alkyl polyamines. This compound is known for its unique properties, such as high thermal stability, excellent adhesion, and resistance to chemicals. It is widely used in various industrial applications, including coatings, adhesives, and sealants.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of POLY(DIMER ACID-CO-ALKYL POLYAMINE) typically involves the polycondensation reaction between dimer acids and alkyl polyamines. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The process generally involves heating the reactants to a specific temperature, usually around 150-250°C, and maintaining this temperature for several hours to ensure complete polymerization .
Industrial Production Methods
In industrial settings, the production of POLY(DIMER ACID-CO-ALKYL POLYAMINE) is carried out in large-scale reactors equipped with temperature and pressure control systems. The raw materials, including dimer acids and alkyl polyamines, are fed into the reactor, and the reaction is initiated by heating. The reaction mixture is continuously stirred to ensure uniformity and prevent localized overheating. After the reaction is complete, the polymer is purified and processed into the desired form .
Analyse Chemischer Reaktionen
Types of Reactions
POLY(DIMER ACID-CO-ALKYL POLYAMINE) undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties by introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives with enhanced thermal stability, while substitution reactions can introduce new functional groups that modify the polymer’s properties .
Wissenschaftliche Forschungsanwendungen
POLY(DIMER ACID-CO-ALKYL POLYAMINE) has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various functional materials and as a component in polymer blends.
Biology: Employed in the development of biocompatible materials for medical applications, such as drug delivery systems and tissue engineering scaffolds.
Medicine: Investigated for its potential use in creating advanced medical devices and implants due to its biocompatibility and mechanical properties.
Wirkmechanismus
The mechanism of action of POLY(DIMER ACID-CO-ALKYL POLYAMINE) involves its interaction with various molecular targets and pathways. The polymer’s unique structure allows it to form strong bonds with different substrates, enhancing adhesion and mechanical properties. Additionally, the presence of functional groups in the polymer chain enables it to participate in various chemical reactions, further modifying its properties and expanding its range of applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to POLY(DIMER ACID-CO-ALKYL POLYAMINE) include:
POLY(DIMER ACID-CO-ETHYLENEDIAMINE): A polymer formed by the reaction of dimer acids with ethylenediamine, known for its high thermal stability and chemical resistance.
POLY(DIMER ACID-CO-PIPERAZINE): A polymer formed by the reaction of dimer acids with piperazine, used in various industrial applications due to its excellent mechanical properties.
Uniqueness
POLY(DIMER ACID-CO-ALKYL POLYAMINE) stands out due to its unique combination of thermal stability, chemical resistance, and adhesion properties. Its ability to undergo various chemical reactions and form strong bonds with different substrates makes it a versatile material for a wide range of applications .
Eigenschaften
CAS-Nummer |
128360-73-6 |
|---|---|
Molekularformel |
C8H16O |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



